molecular formula C8H10FNO B064218 2-(Ethylamino)-5-fluorophenol CAS No. 159471-75-7

2-(Ethylamino)-5-fluorophenol

Cat. No. B064218
M. Wt: 155.17 g/mol
InChI Key: MVDNRTZHVJXGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)-5-fluorophenol, also known as EF5, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EF5 is a hypoxia marker that is used to detect low oxygen levels in tissues, which is a critical factor in many diseases including cancer.

Mechanism Of Action

2-(Ethylamino)-5-fluorophenol is a nitroaromatic compound that is selectively reduced in hypoxic cells. In the presence of low oxygen levels, 2-(Ethylamino)-5-fluorophenol is reduced by nitroreductase enzymes to form a stable adduct that can be detected using immunohistochemical techniques. The adduct formation is specific to hypoxic cells and is not observed in normoxic cells.

Biochemical And Physiological Effects

2-(Ethylamino)-5-fluorophenol is a non-toxic compound that does not have any known biochemical or physiological effects on cells. The adduct formation is a passive process that does not interfere with cellular metabolism or function. 2-(Ethylamino)-5-fluorophenol is rapidly cleared from the body and does not accumulate in tissues.

Advantages And Limitations For Lab Experiments

2-(Ethylamino)-5-fluorophenol is a valuable tool for studying hypoxia in vitro and in vivo. It is a sensitive and specific marker for hypoxic cells that can be detected using immunohistochemical techniques. 2-(Ethylamino)-5-fluorophenol is non-toxic and does not interfere with cellular function, making it a safe and reliable marker for hypoxia. However, 2-(Ethylamino)-5-fluorophenol has some limitations for lab experiments. The synthesis of 2-(Ethylamino)-5-fluorophenol is a complex process that requires specialized equipment and expertise. 2-(Ethylamino)-5-fluorophenol is also sensitive to light and must be stored in the dark to prevent degradation.

Future Directions

2-(Ethylamino)-5-fluorophenol has potential applications in a wide range of research areas, including cancer, cardiovascular disease, and neurodegenerative disease. Future research should focus on developing new hypoxia-targeted therapies using 2-(Ethylamino)-5-fluorophenol as a marker for hypoxic cells. 2-(Ethylamino)-5-fluorophenol can also be used to identify hypoxic regions in tumors, which can help to guide treatment decisions and improve patient outcomes. Additionally, 2-(Ethylamino)-5-fluorophenol can be used to study the role of hypoxia in other disease processes, such as ischemic heart disease and stroke. Further research is needed to fully understand the potential of 2-(Ethylamino)-5-fluorophenol as a hypoxia marker and to develop new applications for this valuable tool.

Synthesis Methods

2-(Ethylamino)-5-fluorophenol can be synthesized by a two-step process. The first step involves the reaction of 2-nitrophenol with ethylamine to form 2-(ethylamino)phenol. The second step involves the reaction of 2-(ethylamino)phenol with fluorine gas to form 2-(Ethylamino)-5-fluorophenol. The synthesis of 2-(Ethylamino)-5-fluorophenol is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

2-(Ethylamino)-5-fluorophenol has been widely used as a hypoxia marker in scientific research. It is used to detect low oxygen levels in tissues, which is a critical factor in many diseases including cancer. 2-(Ethylamino)-5-fluorophenol is used in preclinical studies to evaluate the efficacy of hypoxia-targeted therapies and to identify hypoxic regions in tumors. 2-(Ethylamino)-5-fluorophenol is also used in clinical trials to evaluate the effectiveness of hypoxia-targeted therapies and to predict patient outcomes.

properties

CAS RN

159471-75-7

Product Name

2-(Ethylamino)-5-fluorophenol

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-(ethylamino)-5-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-2-10-7-4-3-6(9)5-8(7)11/h3-5,10-11H,2H2,1H3

InChI Key

MVDNRTZHVJXGAV-UHFFFAOYSA-N

SMILES

CCNC1=C(C=C(C=C1)F)O

Canonical SMILES

CCNC1=C(C=C(C=C1)F)O

synonyms

Phenol, 2-(ethylamino)-5-fluoro- (9CI)

Origin of Product

United States

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